tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Overview
Description
1H-pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .Scientific Research Applications
Chemical Synthesis and Transformations
Synthesis and Chemical Transformations : The chemical compound tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a key component in synthetic chemistry, particularly in the synthesis of various pyridine derivatives. Moskalenko and Boev (2014) demonstrated the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its further transformation into multiple derivatives through reactions with maleic anhydride and various electrophilic and nucleophilic reagents. This showcases the compound's versatility as a precursor for a range of chemical transformations (Moskalenko & Boev, 2014).
Large-Scale Synthesis for Pharmaceutical Applications : An optimized large-scale synthesis method for a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was developed by Jarugu et al. (2018). This compound serves as an important intermediate for nicotinic acetylcholine receptor agonists, highlighting the relevance of this chemical scaffold in pharmaceutical manufacturing (Jarugu et al., 2018).
Crystallographic and Structural Analyses
Crystal Structure Characterization : Naveen et al. (2007) provided an in-depth characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound structurally similar to this compound. Their work, involving X-ray diffraction studies, contributes to understanding the crystallographic and molecular structure, aiding in the broader understanding of this class of compounds (Naveen et al., 2007).
Properties
IUPAC Name |
tert-butyl 1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738922 | |
Record name | tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-81-6 | |
Record name | tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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